CBZ-Vaganciclovir
Overview
Description
CBZ-Vaganciclovir is a novel antiviral compound that is a derivative of valganciclovir. Valganciclovir itself is a prodrug of ganciclovir, which is widely used for the treatment of cytomegalovirus (CMV) infections, particularly in immunocompromised patients such as those with HIV/AIDS or organ transplant recipients . This compound incorporates a benzyloxycarbonyl (CBZ) protecting group attached to the L-valine moiety, enhancing its stability and efficacy .
Mechanism of Action
Target of Action
CBZ-Valganciclovir is a prodrug of ganciclovir . The primary target of ganciclovir is the DNA polymerase of cytomegalovirus (CMV) . This enzyme plays a crucial role in the replication of the virus by synthesizing new DNA molecules.
Mode of Action
CBZ-Valganciclovir, after administration, is rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by a viral protein kinase. It is then further phosphorylated via cellular kinases to produce the triphosphate form .
Ganciclovir triphosphate acts as a competitive inhibitor of deoxyguanosine triphosphate incorporation into DNA and preferentially inhibits viral DNA polymerases more than cellular DNA polymerases . Additionally, ganciclovir triphosphate serves as a poor substrate for chain elongation, thereby disrupting viral DNA synthesis .
Biochemical Pathways
The biochemical pathway primarily affected by ganciclovir is the DNA synthesis pathway of the CMV. By inhibiting the DNA polymerase and disrupting the elongation of viral DNA, ganciclovir prevents the replication of the virus .
Pharmacokinetics
It is known that valganciclovir, the compound from which cbz-valganciclovir is derived, is rapidly converted to ganciclovir after oral administration . This conversion is facilitated by intestinal and hepatic esterases . More research is needed to fully understand the ADME properties of CBZ-Valganciclovir.
Result of Action
The primary result of CBZ-Valganciclovir’s action is the inhibition of CMV replication. By disrupting the synthesis of viral DNA, the drug prevents the virus from multiplying and spreading within the host organism .
Biochemical Analysis
Biochemical Properties
CBZ-Vaganciclovir interacts with various enzymes, proteins, and other biomolecules. It is rapidly hydrolyzed in the intestinal wall and liver to ganciclovir . No other metabolites have been detected .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. As a derivative of ganciclovir, it is used to treat cytomegalovirus infections . After oral administration, it is rapidly converted to ganciclovir by intestinal and hepatic esterases .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. As a prodrug for ganciclovir, it is rapidly converted to ganciclovir by intestinal and hepatic esterases . Once converted, it gets incorporated into DNA and thus cannot be properly read by DNA polymerase. This results in the termination of the elongation of viral DNA .
Metabolic Pathways
This compound is involved in metabolic pathways related to the treatment of cytomegalovirus infections . It is rapidly hydrolyzed to ganciclovir, which then interacts with various enzymes and cofactors .
Preparation Methods
The preparation of CBZ-Vaganciclovir involves several steps:
Synthetic Routes and Reaction Conditions: The synthesis begins with ganciclovir, which is reacted with a solvent, dicyclohexylcarbodiimide (DCC), and 4-dimethylaminopyridine (DMAP) in the presence of CBZ-L-valine. This mixture is stirred at room temperature, followed by the addition of water, stirring, and suction filtration.
Industrial Production Methods: The crude product is further purified by heating reflux, cooling, and adding an alkaline solution. The resulting filter cake is dissolved in another solvent, followed by the addition of water to precipitate the this compound monoester.
Chemical Reactions Analysis
CBZ-Vaganciclovir undergoes various chemical reactions:
Types of Reactions: It primarily undergoes hydrolysis, where the ester linkage is cleaved to release ganciclovir.
Common Reagents and Conditions: Hydrolysis typically occurs in aqueous environments, facilitated by enzymes such as esterases.
Major Products: The primary product of hydrolysis is ganciclovir, which is the active antiviral agent.
Scientific Research Applications
CBZ-Vaganciclovir has several applications in scientific research:
Chemistry: It is used as a model compound to study ester hydrolysis and enzyme kinetics.
Biology: It serves as a tool to investigate the mechanisms of antiviral activity and drug metabolism.
Industry: It is used in the pharmaceutical industry for the development of more effective antiviral therapies.
Comparison with Similar Compounds
CBZ-Vaganciclovir can be compared with other similar compounds:
Valganciclovir: Both are prodrugs of ganciclovir, but this compound has a CBZ protecting group, which enhances its stability and bioavailability.
Ganciclovir: Ganciclovir is the active form, while this compound is a prodrug that offers better pharmacokinetic properties.
Similar Compounds: Other similar compounds include acyclovir and famciclovir, which are also antiviral agents used to treat herpesvirus infections.
This compound stands out due to its enhanced stability and bioavailability, making it a promising candidate for more effective antiviral therapies.
Biological Activity
CBZ-Vaganciclovir, also known as N-((phenylmethoxy)carbonyl)-L-valinyl-ganciclovir, is a synthetic compound derived from the antiviral drug Valganciclovir. This compound has garnered attention for its potential applications in treating cytomegalovirus (CMV) infections and other viral diseases, particularly in immunocompromised patients. This article reviews the biological activity of this compound, including its pharmacodynamics, synthesis methods, and clinical implications.
Chemical Structure and Synthesis
This compound is structurally related to Valganciclovir, which is an L-valyl ester of ganciclovir. The synthesis of this compound involves several key steps:
- Selective Hydrolysis : The initial step involves the selective hydrolysis of the di-N-Cbz-valine ester of ganciclovir.
- Coupling Reaction : This is followed by a reaction with a coupling agent in an appropriate solvent.
- Hydrolysis and Hydrogenolysis : The final steps include hydrolysis under basic conditions and hydrogenolysis in the presence of a catalyst.
This synthetic route not only simplifies the preparation technology but also enhances the yield and purity of the final product while minimizing environmental impact due to reduced pollutant emissions.
This compound functions as a prodrug that is converted into its active form, ganciclovir, within the body. The mechanism involves:
- Conversion to Ganciclovir : After oral administration, this compound undergoes hydrolysis, releasing L-valinyl ganciclovir.
- Inhibition of Viral DNA Synthesis : Ganciclovir acts as a guanosine analogue that gets incorporated into viral DNA. This incorporation leads to premature termination of DNA synthesis due to the inability of DNA polymerase to extend the chain properly .
Biological Activity and Efficacy
The antiviral activity of this compound has been evaluated in various studies:
- In Vitro Studies : In cell culture models, this compound demonstrated significant antiviral activity against CMV with IC50 values comparable to those observed with Valganciclovir. Specifically, it inhibited CMV replication effectively in Caco-2 cell lines .
- Clinical Trials : A study involving 37 patients compared the efficacy of Valganciclovir (VGV) with ganciclovir (GCV). Results showed that VGV was not inferior to GCV in terms of viral clearance rates (89.5% for VGV vs. 83% for GCV at 28 days) with similar toxicity profiles .
Case Studies
Several case studies highlight the application of this compound in clinical settings:
- Kidney Transplant Recipients : In a cohort study, patients receiving prophylaxis with this compound exhibited no instances of CMV reactivation during treatment, demonstrating its effectiveness in preventing viral infections post-transplantation.
- Treatment of Human Herpes Virus 6 Encephalitis : Patients treated with this compound showed marked improvement in symptoms associated with this severe viral infection, underscoring its potential as a therapeutic option for immunocompromised individuals.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : It is well absorbed from the gastrointestinal tract, with an absolute bioavailability estimated at approximately 60% when administered with food.
- Distribution and Metabolism : The compound has a volume of distribution around 0.703 ± 0.134 L/kg and is rapidly metabolized to ganciclovir by hepatic and intestinal esterases .
- Elimination : The major route of elimination is renal excretion as ganciclovir through glomerular filtration and active tubular secretion.
Properties
IUPAC Name |
[2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O7/c1-13(2)16(25-22(32)34-9-14-6-4-3-5-7-14)20(31)33-10-15(8-29)35-12-28-11-24-17-18(28)26-21(23)27-19(17)30/h3-7,11,13,15-16,29H,8-10,12H2,1-2H3,(H,25,32)(H3,23,26,27,30)/t15?,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWCZUCRFYVVAW-LYKKTTPLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453676 | |
Record name | Cbz-Valine ganciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
488.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194154-40-0 | |
Record name | Cbz-Valine ganciclovir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80453676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CBZ-Vaganciclovir | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPY4357225 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.